![molecular formula C19H15N3O3 B2404479 (Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 1424358-32-6](/img/structure/B2404479.png)
(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a complex organic compound characterized by its cyano, furan, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and oxazole rings
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The furan and oxazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Cyano to carboxylic acid derivative.
Reduction: Cyano to amine.
Substitution: Substituted furan and oxazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-Cyano-3-(furan-2-yl)acrylamide: Similar structure but lacks the oxazole ring.
N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide: Similar structure but lacks the cyano group.
Uniqueness: The presence of both the cyano and oxazole groups in this compound makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-13-4-6-14(7-5-13)19-22-16(12-25-19)11-21-18(23)15(10-20)9-17-3-2-8-24-17/h2-9,12H,11H2,1H3,(H,21,23)/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLRQMRNFIBGHS-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C(=CC3=CC=CO3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)/C(=C\C3=CC=CO3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.